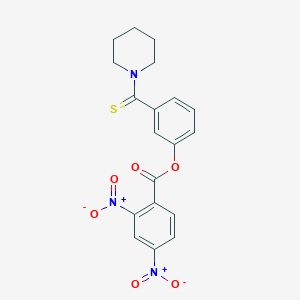![molecular formula C13H16N2O6S B11664355 5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid CAS No. 147916-33-4](/img/structure/B11664355.png)
5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, further connected to an amino-oxopentanoic acid chain. Its molecular formula is C13H16N2O6S, and it is known for its potential in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the acetylsulfamoyl phenyl intermediate. This intermediate is then reacted with an amino-oxopentanoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can convert specific groups within the molecule, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The phenyl ring and amino-oxopentanoic acid chain contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-oxopentanoic acid: This compound shares a similar backbone but lacks the acetylsulfamoyl and phenyl groups.
4-Acetamidobenzenesulfonamide: This compound contains the acetylsulfamoyl group but differs in its overall structure.
Uniqueness
5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
147916-33-4 |
|---|---|
Molecular Formula |
C13H16N2O6S |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
5-[4-(acetylsulfamoyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O6S/c1-9(16)15-22(20,21)11-7-5-10(6-8-11)14-12(17)3-2-4-13(18)19/h5-8H,2-4H2,1H3,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
SCHMIRBCQYNIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664279.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664283.png)

![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664288.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664295.png)
![3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664303.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664308.png)
![(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11664315.png)
![Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11664322.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11664342.png)
![4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11664345.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664348.png)
![3-(2-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664354.png)
